molecular formula C8H11BrClN B1342784 2-(4-Bromophenyl)ethylamine hydrochloride CAS No. 39260-89-4

2-(4-Bromophenyl)ethylamine hydrochloride

Cat. No. B1342784
CAS RN: 39260-89-4
M. Wt: 236.53 g/mol
InChI Key: ZHAWIPAHUYMLDV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethylamine hydrochloride, also known as 4-Bromophenethylamine, is a chemical compound used in the synthesis of various derivatives . It has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .


Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)ethylamine hydrochloride involves several steps. It has been used in the synthesis of alkyl arylamino sufides employing elemental sulfur and various halides . More specific synthesis methods and reactions can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)ethylamine hydrochloride can be analyzed using various techniques such as NMR and IR spectroscopy . The InChI code for this compound is 1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H .


Chemical Reactions Analysis

2-(4-Bromophenyl)ethylamine hydrochloride participates in various chemical reactions. It has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide .


Physical And Chemical Properties Analysis

2-(4-Bromophenyl)ethylamine hydrochloride is a clear colorless to yellow liquid . Its molecular weight is 236.53 g/mol . .

Safety And Hazards

The safety data sheet for 2-(4-Bromophenyl)ethylamine hydrochloride indicates that it is dangerous and can cause serious skin burns and eye damage .

properties

IUPAC Name

2-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAWIPAHUYMLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599345
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethylamine hydrochloride

CAS RN

39260-89-4
Record name Benzeneethanamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39260-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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